1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18822657

Molecular Formula: C11H7ClF6O3

Molecular Weight: 336.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6O3 |

|---|---|

| Molecular Weight | 336.61 g/mol |

| IUPAC Name | 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one |

| Standard InChI | InChI=1S/C11H7ClF6O3/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |

| Standard InChI Key | PTHPUMDMMSTTRT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CCl |

Introduction

Chemical Structure and Molecular Characteristics

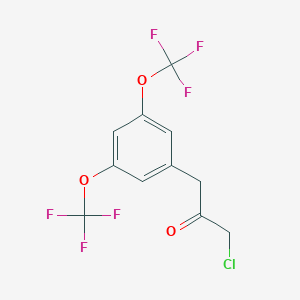

1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one (IUPAC name: 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one) is defined by its molecular formula C₁₁H₇ClF₆O₃ and a molecular weight of 336.61 g/mol. The structure comprises a central propan-2-one backbone substituted at the 3-position with a chlorine atom and attached to a phenyl ring bearing two trifluoromethoxy (-OCF₃) groups at the 3 and 5 positions (Figure 1).

Key Structural Features:

-

Trifluoromethoxy groups: These electron-withdrawing substituents enhance the compound’s lipophilicity and stabilize the aromatic ring through resonance and inductive effects.

-

Chloropropanone moiety: The chlorine atom at the 3-position and ketone group at the 2-position create a reactive site for nucleophilic substitutions and condensations.

Table 1: Fundamental Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₇ClF₆O₃ | |

| Molecular Weight | 336.61 g/mol | |

| IUPAC Name | 1-[3,5-bis(trifluoromethoxy)phenyl]-3-chloropropan-2-one | |

| Canonical SMILES | ClCC(C(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC(F)(F)F)F |

Synthesis and Preparation Strategies

The synthesis of 1-(3,5-Bis(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves multi-step organic reactions, though detailed protocols remain sparingly documented in public literature. General methodologies inferred from analogous compounds include:

Step 1: Formation of the Trifluoromethoxy-Substituted Phenyl Ring

Physicochemical Properties

The compound’s properties are heavily influenced by its substituents:

Physical Properties:

-

Solubility: High solubility in organic solvents (e.g., DMSO, acetone) due to trifluoromethoxy groups; low aqueous solubility.

-

Melting Point: Estimated between 80–100°C based on analogs.

Chemical Properties:

-

Electrophilicity: The ketone and chlorine atoms render the compound susceptible to nucleophilic attack, enabling derivatization.

-

Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride (HF) and carbonyl byproducts.

Reactivity and Chemical Transformations

The chloropropanone group participates in diverse reactions:

Nucleophilic Substitution:

-

Chlorine Displacement: Reacts with amines (e.g., NH₃) to form β-ketoamines.

-

Grignard Reactions: Forms tertiary alcohols when treated with organomagnesium reagents.

Oxidation/Reduction:

-

Ketone Reduction: Catalytic hydrogenation (H₂/Pd) yields 3-chloropropanol derivatives.

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Ethylamine, K₂CO₃, DMF | 3-Amino-1-(3,5-bis(trifluoromethoxy)phenyl)propan-2-one |

| Friedel-Crafts Alkylation | Toluene, AlCl₃ | Polyaromatic derivatives |

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Substituents | Key Differences |

|---|---|---|

| 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-2-one | -SCF₃ groups | Higher lipophilicity (logP +0.7) |

| 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one | -CF₃ groups | Reduced steric hindrance |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume